molecular formula C7H10N2O3S B1349351 6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL CAS No. 90370-38-0

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL

Cat. No. B1349351
CAS RN: 90370-38-0
M. Wt: 202.23 g/mol
InChI Key: VNDSDTFFQWATLN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Fluorescent Sensors for Metal Ions

Research has shown the utility of pyrimidine derivatives as fluorescent sensors for selective recognition of metal ions. For instance, a study demonstrated the use of a related compound for the selective detection of aluminum ions, showcasing its application in bacterial cell imaging and logic gate operations (Yadav & Singh, 2018). This highlights the potential of such compounds in environmental monitoring and biotechnological applications.

Inhibition of DNA Repair Pathways

Another critical application area is in cancer therapy, where mercaptopyrimidine derivatives are investigated as inhibitors of nonhomologous end joining (NHEJ), a DNA repair pathway. By inhibiting DNA Ligase IV, these compounds show promise in targeting cancer cells and enhancing the efficacy of cancer treatments. For example, a study described the synthesis of potent derivatives that exhibit significant improvement in inhibiting end joining and cytotoxicity, potentially offering new avenues for cancer therapeutics (Ray et al., 2022).

Molecular Interactions and Complex Formation

Research into the reactions and complex formation of mercaptopyrimidine with metal compounds sheds light on their chemical behavior and potential applications in materials science. A particular study focused on the reactions with dimetallic compounds, revealing insights into molecular structure and the formation of bidentate ligands (Hong et al., 2002). These findings are crucial for designing new materials and catalysts.

Corrosion Inhibition

Mercaptopyrimidines also serve as effective corrosion inhibitors, a vital application in industrial processes and materials preservation. A study demonstrated their high activity in preventing carbon dioxide corrosion of iron, showcasing their utility in extending the lifespan of metal structures and components (Reznik et al., 2008).

Safety And Hazards

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Future Directions

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For a specific compound, you would need to consult the relevant scientific literature or databases. Please note that not all compounds will have information available in all these categories. If you have a different compound you’d like information on, feel free to ask!


properties

IUPAC Name

6-(dimethoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-11-6(12-2)4-3-5(10)9-7(13)8-4/h3,6H,1-2H3,(H2,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDSDTFFQWATLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=O)NC(=S)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371192
Record name 6-(Dimethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dimethoxymethyl)-2-mercaptopyrimidin-4-OL

CAS RN

90370-38-0
Record name 90370-38-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Dimethoxymethyl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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